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molecular formula C19H21NO B8599272 1-{4-[1-(4-Methoxyphenyl)ethenyl]phenyl}pyrrolidine CAS No. 110811-84-2

1-{4-[1-(4-Methoxyphenyl)ethenyl]phenyl}pyrrolidine

Cat. No. B8599272
M. Wt: 279.4 g/mol
InChI Key: OYZGSKYIBBGVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898941

Procedure details

Into 50 ml of 5% aqueous solution of sodium hydroxide was dissolved 5 g of 2-(4-methoxyphenyl)-2-(4-pyrrolidinophenyl)propionic acid. Thereto was gradually added dropwise 2.4 g of 35% aqeous solution of hydrogen peroxide and the mixture was reacted at room temperature with stirring for 2 hours, and further at 60° C. with stirring for one hour. The reaction mixture was cooled and the precipitated crystal was collected by filtration. The crystal was recrystallized from methanol to give 3.0 g (yield 69.9%) of 1-(4-methoxyphenyl)-1-(4-pyrrolidinophenyl)ethylene, having a melting point of 159°~162° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-methoxyphenyl)-2-(4-pyrrolidinophenyl)propionic acid
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqeous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:16]2[CH:21]=[CH:20][C:19]([N:22]3[CH2:26][CH2:25][CH2:24][CH2:23]3)=[CH:18][CH:17]=2)(C)[C:12](O)=O)=[CH:7][CH:6]=1.OO>>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:16]2[CH:21]=[CH:20][C:19]([N:22]3[CH2:26][CH2:25][CH2:24][CH2:23]3)=[CH:18][CH:17]=2)=[CH2:12])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
2-(4-methoxyphenyl)-2-(4-pyrrolidinophenyl)propionic acid
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)O)(C)C1=CC=C(C=C1)N1CCCC1
Step Two
Name
aqeous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature
STIRRING
Type
STIRRING
Details
further at 60° C. with stirring for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystal was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 69.9%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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